molecular formula C19H18N2O4 B2443998 N-(6-Acetylbenzo[3,4-D]1,3-dioxolen-5-YL)-2-indolinylethanamide CAS No. 491867-67-5

N-(6-Acetylbenzo[3,4-D]1,3-dioxolen-5-YL)-2-indolinylethanamide

Cat. No.: B2443998
CAS No.: 491867-67-5
M. Wt: 338.363
InChI Key: WUWRPTAJCRSNEH-UHFFFAOYSA-N
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Description

“N-(6-Acetylbenzo[3,4-D]1,3-dioxolen-5-YL)-2-indolinylethanamide” is a synthetic organic compound that belongs to the class of benzodioxole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(6-Acetylbenzo[3,4-D]1,3-dioxolen-5-YL)-2-indolinylethanamide” typically involves multi-step organic reactions. One possible synthetic route could be:

    Formation of the Benzodioxole Core: Starting from a suitable precursor, such as catechol, the benzodioxole core can be synthesized through acetylation and cyclization reactions.

    Indole Derivative Synthesis: The indole moiety can be synthesized from aniline derivatives through Fischer indole synthesis or other suitable methods.

    Coupling Reaction: The final step involves coupling the benzodioxole and indole derivatives through an amide bond formation, using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

“N-(6-Acetylbenzo[3,4-D]1,3-dioxolen-5-YL)-2-indolinylethanamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzodioxole or indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, “N-(6-Acetylbenzo[3,4-D]1,3-dioxolen-5-YL)-2-indolinylethanamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.

Biology

In biological research, this compound may exhibit interesting pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Studies on its interaction with biological targets can provide insights into its potential therapeutic applications.

Medicine

In medicine, derivatives of benzodioxole and indole are often explored for their potential as drug candidates. This compound could be investigated for its efficacy and safety in treating various diseases.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-(6-Acetylbenzo[3,4-D]1,3-dioxolen-5-YL)-2-indolinylethanamide” would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their function and leading to the observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways would be necessary to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-(6-Acetylbenzo[3,4-D]1,3-dioxolen-5-YL)-2-indolinylethanamide: can be compared with other benzodioxole and indole derivatives, such as:

Uniqueness

The uniqueness of “this compound” lies in its combined structural features of benzodioxole and indole, which may confer distinct chemical and biological properties. Its specific substitution pattern and functional groups can lead to unique reactivity and interactions with biological targets.

Properties

IUPAC Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2,3-dihydroindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-12(22)14-8-17-18(25-11-24-17)9-15(14)20-19(23)10-21-7-6-13-4-2-3-5-16(13)21/h2-5,8-9H,6-7,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWRPTAJCRSNEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1NC(=O)CN3CCC4=CC=CC=C43)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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